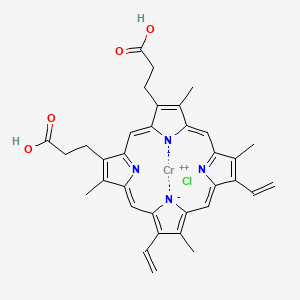

Cr(III) Protoporphyrin IX Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32ClCrN4O4 |

|---|---|

Molecular Weight |

648.1 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |

InChI |

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |

InChI Key |

KGPQQEWHGUXPBK-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] |

Origin of Product |

United States |

Foundational & Exploratory

Photophysical Properties of Cr(III) Protoporphyrin IX Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the photophysical properties of Cr(III) Protoporphyrin IX Chloride. Direct experimental data for this specific metalloporphyrin is notably scarce in peer-reviewed literature. Consequently, this document addresses this data gap by presenting a thorough comparative analysis of the well-characterized photophysical properties of the free Protoporphyrin IX (PPIX) ligand and other relevant metalloprotoporphyrins, including those with Zn(II), Co(III), and Mn(III) central ions. Theoretical and experimental insights into a related chromium porphyrin, Cr(III) tetraphenylporphyrin, are also incorporated to infer the potential photophysical behavior of this compound. This guide also furnishes detailed experimental protocols for key photophysical measurements and visual workflows to aid researchers in the characterization of this and similar compounds.

Introduction to this compound

The paramagnetic nature of the Cr(III) ion (a d³ metal center) is expected to profoundly influence the excited-state dynamics of the porphyrin macrocycle, leading to distinct photophysical characteristics compared to diamagnetic metalloporphyrins.

Comparative Photophysical Data

To provide a comprehensive understanding, the following tables summarize the known photophysical properties of the free Protoporphyrin IX ligand and several of its metal complexes. This comparative data serves as a valuable reference for predicting the behavior of the Cr(III) analogue.

Table 1: UV-Visible Absorption Maxima of Protoporphyrin IX and its Metal Complexes

| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent |

| Protoporphyrin IX (PPIX) | ~405-410 | ~506, 532, 580, 630 | Various Organic Solvents |

| Protoporphyrin IX Dimethyl Ester | 407 | 505, 541, 575, 630 | Chloroform |

| Zn(II) Protoporphyrin IX | ~416-419 | ~545, 580 | Various |

| Co(III) Protoporphyrin IX Chloride | Not specified | Not specified | DMSO (focus on electronic structure)[3] |

| Mn(III) Porphyrins | Varies with substitution | Varies | Various |

Table 2: Emission Properties of Protoporphyrin IX and its Metal Complexes

| Compound | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ, ns) | Solvent |

| Protoporphyrin IX (PPIX) | ~622, 647 (pH-dependent) | ~0.06-0.1 | ~6.3-13.2 (environment-dependent)[4] | Various |

| Protoporphyrin IX Dimethyl Ester | 632, 695 | 0.06 | Not specified | Chloroform |

| Zn(II) Protoporphyrin IX | ~585, 635 | ~0.02-0.03 | ~2.1-2.5 | Toluene |

| Cr(III) Tetraphenylporphyrin | Extremely weak triplet fluorescence | Not specified | 295 ps (tripquartet state) | Not specified |

Inferred Photophysical Properties of this compound

Based on studies of other Cr(III) porphyrins, specifically Cr(III) tetraphenylporphyrin, the photophysical properties of this compound are expected to be significantly different from the free ligand and its diamagnetic metal complexes.

The paramagnetic Cr(III) center is likely to lead to rapid and efficient intersystem crossing from the initially excited singlet states to triplet and other spin states (quartets and sextets). This would result in:

-

Quenched Fluorescence: Any conventional (S1 → S0) fluorescence is expected to be extremely weak or entirely absent.

-

Dominant Non-Radiative Decay: The excited state energy is likely to be dissipated primarily through non-radiative pathways.

-

Potential for Phosphorescence or Triplet-State Fluorescence: While conventional fluorescence is quenched, weak emission from other excited states, such as a tripquartet state, may be observable, likely with a very short lifetime in the picosecond range. Inefficient phosphorescence at low temperatures from a tripsextet state might also be possible.

Experimental Protocols

Accurate determination of photophysical properties requires rigorous experimental procedures. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (Soret and Q-bands) and the molar extinction coefficients.

Methodology:

-

Sample Preparation: Prepare a stock solution of the porphyrin in a suitable solvent (e.g., DMSO, DMF, or chloroform) of known concentration. Perform serial dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from approximately 300 nm to 800 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the porphyrin with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Emission Spectrum: Excite the sample at the Soret band maximum and record the emission spectrum over a wavelength range that covers the expected emission.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelength.

-

-

Data Correction: Correct the recorded spectra for instrument response (lamp intensity and detector sensitivity as a function of wavelength).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Rhodamine 6G in ethanol).

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the corrected fluorescence emission spectra of all solutions under identical instrument conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields.

-

Calculate the quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_F,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Excited-State Lifetime Measurement

Objective: To determine the decay kinetics of the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with fast detection.

-

Sample Preparation: Prepare a deoxygenated, dilute solution of the sample.

-

Measurement: Excite the sample with a pulsed light source (picosecond laser) and measure the decay of the fluorescence intensity over time.

-

Data Analysis: Fit the fluorescence decay curve to an exponential or multi-exponential function to extract the lifetime(s) (τ). The quality of the fit should be assessed by examining the residuals and the chi-squared value.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the photophysical characterization of a metalloporphyrin.

Conclusion

While direct experimental data on the photophysical properties of this compound remains elusive, a comprehensive understanding of its potential behavior can be inferred from the properties of the free Protoporphyrin IX ligand, other metalloporphyrins, and theoretical studies on related Cr(III) porphyrins. The paramagnetic nature of the Cr(III) ion is expected to induce rapid intersystem crossing, leading to quenched fluorescence and the dominance of non-radiative decay pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the definitive characterization of this and other novel porphyrin-based compounds, which is crucial for the advancement of their applications in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Co(iii) protoporphyrin IX chloride in solution: spin-state and metal coordination revealed from resonant inelastic X-ray scattering and electronic structure calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Protoporphyrin IX dimethyl ester [omlc.org]

Synthesis and Characterization of Cr(III) Protoporphyrin IX Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Protoporphyrin IX Chloride, a metalloporphyrin with significant potential in various research and therapeutic applications. This document outlines a detailed experimental protocol for the insertion of chromium into the protoporphyrin IX macrocycle. Furthermore, it details the key analytical techniques for the structural elucidation and characterization of the final product, including UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. All quantitative data are summarized in structured tables for clarity and comparative analysis. Diagrams illustrating the synthetic workflow and characterization strategy are also provided to facilitate a deeper understanding of the processes involved.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to vital biological molecules such as heme and chlorophyll.[1] The insertion of various metal ions into the porphyrin core leads to the formation of metalloporphyrins with diverse physicochemical properties and functionalities. Chromium (Cr) complexes, in particular, have garnered interest for their potential therapeutic value.[1] this compound, with the molecular formula C₃₄H₃₂ClCrN₄O₄ and a molecular weight of 648.09 g/mol , is a biological precursor utilized in cancer research and the development of self-assembled monolayers.[2][3] This guide offers a detailed methodology for its synthesis and a comprehensive approach to its characterization.

Synthesis of this compound

The synthesis of this compound involves the insertion of a chromium(III) ion into the protoporphyrin IX macrocycle. This process, known as metalation, is typically carried out in a high-boiling point solvent to facilitate the reaction. The following protocol is a generalized procedure based on established methods for the synthesis of chromium porphyrins.[4]

Experimental Protocol: Metalation of Protoporphyrin IX

Materials:

-

Protoporphyrin IX

-

Anhydrous Chromium(II) Chloride (CrCl₂)[4]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a Schlenk flask, dissolve Protoporphyrin IX in anhydrous DMF under an inert atmosphere of argon or nitrogen.

-

In a separate Schlenk flask, add an excess of anhydrous Chromium(II) Chloride to anhydrous DMF.

-

Heat the Protoporphyrin IX solution to a gentle reflux.

-

Slowly add the CrCl₂ solution to the refluxing Protoporphyrin IX solution.

-

Continue refluxing the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the DMF under reduced pressure.

-

The crude product is then dissolved in dichloromethane and filtered to remove any insoluble impurities.

-

The product is precipitated by the addition of diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization of this compound

A combination of spectroscopic techniques is essential for the comprehensive characterization of the synthesized this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for confirming the metalation of the porphyrin ring. The spectrum of the free-base porphyrin exhibits a strong Soret band and four weaker Q-bands. Upon metalation, the number of Q-bands typically reduces to two due to an increase in molecular symmetry.[5]

Table 1: UV-Visible Spectroscopic Data

| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |

|---|---|---|---|

| Protoporphyrin IX | Dichloromethane | ~407 | ~505, ~540, ~575, ~630 |

| this compound | Dichloromethane | ~420-440 | ~540-560, ~580-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) ion, the ¹H NMR spectrum of this compound will exhibit significantly broadened signals and a wide chemical shift range.[6] While detailed coupling information may be lost, the overall spectrum provides a unique fingerprint of the paramagnetic complex.[7]

Table 2: Expected ¹H NMR Chemical Shift Ranges (Paramagnetic)

| Proton Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Meso-protons | Highly shifted and broadened |

| Vinyl-protons | Highly shifted and broadened |

| Methyl-protons | Highly shifted and broadened |

| Propionic acid-protons | Highly shifted and broadened |

| Pyrrolic-protons | Highly shifted and broadened |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the synthesized complex. The mass spectrum is expected to show the molecular ion peak corresponding to the [Cr(Protoporphyrin IX)]⁺ cation.[8][9]

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|

| [C₃₄H₃₂CrN₄O₄]⁺ | 612.18 | Expected around 612.18 |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided experimental protocol, based on analogous and well-established methods, offers a reliable pathway for the preparation of this metalloporphyrin. The detailed characterization strategy, employing UV-Visible Spectroscopy, NMR Spectroscopy, and Mass Spectrometry, ensures the structural verification and purity assessment of the final product. The data presented in the tables serve as a valuable reference for researchers working with this and similar chromium porphyrin complexes. This guide is intended to support the efforts of scientists and professionals in the fields of chemistry, materials science, and drug development in their exploration of the properties and applications of this compound.

References

- 1. Replacement of the Common Chromium Source CrCl3(thf)3 with Well-Defined [CrCl2(μ-Cl)(thf)2]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 28110-70-5: Chromium (III) tetraphenylporphine chloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry and Structure of Cr(III) Protoporphyrin IX Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry, structure, and spectroscopic properties of Chromium(III) Protoporphyrin IX Chloride. This metalloporphyrin has garnered significant interest within the scientific community for its role as a potent inhibitor of heme oxygenase, a critical enzyme in heme catabolism. This document consolidates available data on its synthesis, structural characteristics, and reactivity. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant biochemical pathways and experimental workflows are presented to serve as a valuable resource for researchers in biochemistry, medicinal chemistry, and drug development.

Introduction

Chromium(III) Protoporphyrin IX Chloride, a synthetic metalloporphyrin, is a crucial tool in the study of heme metabolism. Heme, or iron protoporphyrin IX, is an essential prosthetic group in a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. The degradation of heme is catalyzed by the enzyme heme oxygenase (HO), which breaks down the porphyrin ring to produce biliverdin, free iron, and carbon monoxide.[1][2] Cr(III) Protoporphyrin IX Chloride acts as a competitive inhibitor of this enzyme, making it an invaluable molecular probe for investigating the physiological and pathological roles of heme oxygenase.[3] Its applications extend to research in areas such as neonatal jaundice, inflammation, and cancer.[3][4]

This guide delves into the fundamental chemical and physical properties of this compound, providing a detailed examination of its coordination environment, molecular structure, and spectroscopic signature.

Coordination Chemistry and Molecular Structure

The central chromium ion in this compound exists in a +3 oxidation state, possessing a d³ electronic configuration. This configuration typically results in kinetically inert complexes with an octahedral coordination geometry. The protoporphyrin IX dianion acts as a tetradentate ligand, with its four pyrrolic nitrogen atoms occupying the equatorial positions of the coordination sphere. The axial positions are occupied by a chloride ion and, typically, a solvent molecule such as water, depending on the medium.

Structural Parameters

While a specific X-ray crystal structure for this compound is not publicly available, structural data from closely related chromium(III) porphyrins, such as chloro(meso-tetraphenylporphyrinato)chromium(III) and bis(cyanato-N)[meso-tetraphenylporphyrinato]chromate(III), provide valuable insights into the expected bond lengths and angles.[5]

| Parameter | Representative Value | Source Analogue |

| Bond Lengths (Å) | ||

| Cr-N (equatorial) | ~2.04 | bis(cyanato-N)[meso-tetraphenylporphyrinato]chromate(III)[5] |

| Cr-Cl (axial) | ~2.29 | Chloro(meso-tetraphenylporphyrinato)iron(III) (by analogy)[6] |

| Coordination Geometry | Distorted Octahedral | General Cr(III) Porphyrins |

Table 1: Representative structural parameters for this compound derived from analogous crystal structures.

Spectroscopic Properties

The spectroscopic characterization of this compound is fundamental to its identification and the study of its electronic structure.

UV-Visible Absorption Spectroscopy

Like other metalloporphyrins, this compound exhibits a characteristic UV-visible absorption spectrum dominated by intense π-π* transitions within the porphyrin macrocycle. The spectrum is characterized by a strong Soret (or B) band in the near-UV region and weaker Q-bands in the visible region. The position and intensity of these bands are sensitive to the central metal ion, axial ligands, and the solvent environment.

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| Soret (B) | ~420-430 | > 100,000 | a₁ᵤ, a₂ᵤ(π) → e₉(π) |

| Q | ~550-600 | ~10,000-20,000 | a₁ᵤ, a₂ᵤ(π) → e₉(π) |

Table 2: Typical UV-Visible absorption data for Cr(III) porphyrins in organic solvents.[5][7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

With a d³ electron configuration, Cr(III) is a paramagnetic S = 3/2 system, making it EPR active. The EPR spectrum provides information about the electronic environment of the chromium ion, including its coordination geometry and the nature of its ligands. The spectrum is typically characterized by g-values and the zero-field splitting parameter (D).

| Parameter | Typical Value | Description |

| g-value | g ≈ 1.98 | Reflects the interaction of the electron spin with the external magnetic field. |

| Zero-Field Splitting (D) | 0.1 - 0.5 cm⁻¹ | Arises from the spin-spin interaction of the three unpaired electrons, lifting the degeneracy of the spin states in the absence of a magnetic field.[4] |

Table 3: Representative EPR parameters for octahedral Cr(III) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) ion, the NMR spectra of this compound exhibit significantly broadened signals and large chemical shift ranges for the protons of the porphyrin ligand. This is a consequence of the interaction of the nuclear spins with the unpaired electron spins of the metal center. While this makes detailed structural analysis by NMR challenging, the paramagnetic shifts can provide valuable information about the electronic structure and magnetic properties of the complex.

Reactivity and Biological Activity

Axial Ligand Exchange

The axial positions of Cr(III) porphyrins are subject to ligand exchange reactions. The lability of the axial ligands is influenced by the nature of the trans ligand and the solvent. These reactions are crucial for the interaction of the metalloporphyrin with biological targets.

Inhibition of Heme Oxygenase

The primary biological significance of this compound lies in its ability to act as a potent competitive inhibitor of heme oxygenase (HO).[3] HO is the rate-limiting enzyme in the catabolism of heme.[1][2] By binding to the active site of HO, this compound prevents the degradation of heme, leading to a reduction in the production of biliverdin, iron, and carbon monoxide.

References

- 1. pfkek.jp [pfkek.jp]

- 2. Heme oxygenase and heme degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. {Supplementary Data} [rsc.org]

- 4. Effects of metalloporphyrins on heme oxygenase-1 transcription: correlative cell culture assays guide in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of heme degradation by heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

Electrochemical Properties of Chromium Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of chromium protoporphyrin IX (Cr-PPIX). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the redox chemistry of this metalloporphyrin. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of electrochemical processes and workflows.

Introduction to Chromium Protoporphyrin IX

Protoporphyrin IX is a naturally occurring dianionic porphyrin that serves as a precursor to heme and chlorophyll. When chelated with a chromium ion, it forms chromium protoporphyrin IX. The electrochemical behavior of metalloporphyrins is of significant interest due to their roles in biological electron transfer, catalysis, and the development of sensors and therapeutic agents. The central chromium ion in Cr-PPIX can exist in various oxidation states, making its redox properties particularly relevant for applications in catalysis and drug design. Understanding the electrochemical characteristics of Cr-PPIX is crucial for elucidating its potential mechanisms of action and for the rational design of new technologies.

Quantitative Electrochemical Data

The electrochemical behavior of chromium protoporphyrin IX is characterized by a series of redox transitions corresponding to different oxidation states of the central chromium atom. The formal potentials of these transitions are highly dependent on the pH of the aqueous solution. The following tables summarize the key redox potentials for immobilized Cr-PPIX on a pyrolytic graphite (B72142) electrode, as determined by cyclic voltammetry.

Table 1: pH-Dependent Redox Potentials of Immobilized Chromium Protoporphyrin IX [1]

| Redox Transition | Formal Potential (V vs. SHE) at pH 0 | Formal Potential (V vs. SHE) at pH 7 | Formal Potential (V vs. SHE) at pH 14 |

| Cr(II)/Cr(I) | -0.85 | -0.85 | -0.85 |

| Cr(III)/Cr(II) | -0.30 | -0.51 | -0.92 |

| Cr(IV)/Cr(III) | +0.90 | +0.69 | +0.28 |

Table 2: pH Dependence of the Redox Transitions of Chromium Protoporphyrin IX [1]

| Redox Couple | pH Dependence (V/pH unit) |

| Cr(II)/Cr(I) | 0 |

| Cr(III)/Cr(II) | -0.030 (pH < 7), -0.059 (pH > 7) |

| Cr(IV)/Cr(III) | -0.030 (pH < 7), -0.059 (pH > 7) |

Note: The change in pH dependence around pH 7 for the Cr(III)/Cr(II) and Cr(IV)/Cr(III) transitions is attributed to the involvement of hydroxide (B78521) ions in the redox reactions at higher pH values.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electrochemical properties of chromium protoporphyrin IX.

Synthesis and Immobilization of Chromium Protoporphyrin IX

Objective: To synthesize Cr(III) protoporphyrin IX chloride and immobilize it on a working electrode for electrochemical analysis.

Materials:

-

Protoporphyrin IX

-

Chromium(II) chloride (anhydrous)

-

2,6-Lutidine

-

Dimethylformamide (DMF), anhydrous

-

Pyrolytic graphite electrode (PGE)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Protocol:

-

Synthesis of this compound:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve protoporphyrin IX in anhydrous DMF.

-

Add a stoichiometric excess of anhydrous chromium(II) chloride to the solution.

-

Add 2,6-lutidine as a non-coordinating base to facilitate the reaction.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by UV-Vis spectroscopy for the characteristic Soret band shift.

-

After cooling, precipitate the product by adding water.

-

Collect the solid by centrifugation, wash with water, and dry under vacuum.

-

-

Immobilization on Pyrolytic Graphite Electrode:

-

Prepare a dilute solution of the synthesized this compound in a suitable organic solvent (e.g., DMF).

-

Polish the pyrolytic graphite electrode with alumina (B75360) slurry, sonicate in deionized water, and dry.

-

Apply a small volume of the Cr-PPIX solution onto the electrode surface.

-

Allow the solvent to evaporate, leaving a thin film of Cr-PPIX adsorbed on the electrode surface.

-

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of immobilized chromium protoporphyrin IX.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Cr-PPIX modified pyrolytic graphite electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode: Platinum wire or graphite rod

-

Electrolyte solutions of varying pH (e.g., buffered solutions from pH 0 to 14)

Protocol:

-

Assemble the three-electrode cell with the Cr-PPIX modified PGE as the working electrode, the reference electrode, and the counter electrode.

-

Fill the cell with the desired pH buffer solution as the electrolyte.

-

Deoxygenate the electrolyte by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., +0.5 V vs. SHE).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction peaks (e.g., -1.2 V vs. SHE).

-

Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe the oxidation peaks (e.g., +1.2 V vs. SHE).

-

Scan Rate: Typically start with 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer.

-

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

Repeat the measurement in electrolytes of different pH values to determine the pH dependence of the redox potentials.

-

The formal potential (E°') for each redox couple is determined as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).

Determination of Heterogeneous Electron Transfer Rate Constant (k⁰)

Objective: To estimate the heterogeneous electron transfer rate constant for the redox couples of Cr-PPIX.

Methodology (Nicholson Method):

-

Perform cyclic voltammetry at various scan rates (ν), for example, from 20 mV/s to 500 mV/s.

-

For each scan rate, measure the peak separation (ΔEp = Epa - Epc) for a specific redox couple.

-

For a quasi-reversible system, ΔEp will increase with increasing scan rate.

-

Use the working curves or tables developed by Nicholson that relate ΔEp to a dimensionless kinetic parameter, ψ.

-

Calculate the heterogeneous electron transfer rate constant (k⁰) using the following equation:

-

ψ = k⁰ / [π * D * (nF/RT) * ν]^(1/2)

-

Where:

-

k⁰ is the heterogeneous electron transfer rate constant (cm/s)

-

D is the diffusion coefficient of the species (cm²/s)

-

n is the number of electrons transferred

-

F is the Faraday constant (96485 C/mol)

-

R is the ideal gas constant (8.314 J/(mol·K))

-

T is the temperature in Kelvin

-

ν is the scan rate (V/s)

-

-

-

The diffusion coefficient (D) can be estimated from the Randles-Sevcik equation for a reversible or quasi-reversible system.

Visualizations

Redox States of Chromium Protoporphyrin IX

The following diagram illustrates the sequential one-electron redox transitions of the chromium center in chromium protoporphyrin IX.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the typical workflow for performing a cyclic voltammetry experiment to characterize a metalloporphyrin like Cr-PPIX.

Conclusion

The electrochemical properties of chromium protoporphyrin IX are defined by a series of pH-dependent redox transitions involving Cr(I), Cr(II), Cr(III), and Cr(IV) oxidation states. This technical guide provides the fundamental quantitative data and detailed experimental protocols necessary for researchers to investigate and utilize the redox chemistry of this compound. The provided workflows and diagrams serve as a visual aid to understand the experimental process and the fundamental electrochemical behavior of Cr-PPIX. Further research to determine the heterogeneous electron transfer rate constants under various conditions will provide a more complete picture of its reactivity and potential applications.

References

Navigating the Solubility of Cr(III) Protoporphyrin IX Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cr(III) Protoporphyrin IX Chloride in various organic solvents. Recognizing the limited direct quantitative data for this specific chromium complex, this document leverages available information on analogous metalloporphyrins to offer valuable insights and practical guidance for its use in research and development.

Introduction to this compound

This compound is a metalloporphyrin complex that has garnered interest in various research fields, notably in cancer research and the development of self-assembled monolayers.[1][2][3] As with many porphyrin-based compounds, its utility is intrinsically linked to its solubility, which dictates its formulation, delivery, and ultimately, its biological activity. This guide aims to consolidate the available knowledge on its solubility and provide standardized protocols for its determination.

Quantitative Solubility Data

Direct, peer-reviewed quantitative solubility data for this compound in common organic solvents remains scarce in publicly available literature. However, by examining the solubility of structurally similar metalloporphyrins, such as Tin(IV) Protoporphyrin IX Chloride and Cobalt(III) Protoporphyrin IX Chloride, we can infer solubility trends and starting points for experimental design. The following table summarizes the available data for these analogous compounds.

| Solvent | Compound | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Tin(IV) Protoporphyrin IX Chloride | ~0.5 mg/mL | |

| Dimethylformamide (DMF) | Tin(IV) Protoporphyrin IX Chloride | ~1 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Cobalt(III) Protoporphyrin IX Chloride | 62.5 mg/mL | Requires sonication, warming, and heating to 60°C for dissolution.[4] |

| Basic Aqueous Solution (pH 8.5-9.0) | Cobalt(III) Protoporphyrin IX Chloride | Soluble | [5] |

Note: The solubility of metalloporphyrins can be influenced by factors such as the central metal ion, the specific salt form, and the purity of the compound. The data presented above should be considered as a guideline for initial experiments with this compound.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure adapted for metalloporphyrins.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a constant temperature incubator on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the volume of the sample.

Visualization of Experimental Workflow and Potential Research Applications

To aid in the conceptualization of the experimental process and the potential utility of this compound, the following diagrams are provided.

Caption: Workflow for Shake-Flask Solubility Determination.

Given its noted application in cancer research, this compound can be conceptualized as a tool to investigate cellular processes. The following diagram illustrates a potential, generalized signaling pathway where such a compound might be employed as an inhibitor or modulator.

Caption: Potential Role in a Cancer-Related Signaling Pathway.

Conclusion

References

A Deep Dive into the Theoretical and Computational Landscape of Cr(III) Protoporphyrin IX Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Cr(III) Protoporphyrin IX Chloride. While direct computational studies on this specific metalloporphyrin are limited in publicly accessible literature, this document leverages data from analogous metalloporphyrins, particularly other Cr(III) porphyrins and Fe(III) protoporphyrin IX, to construct a robust framework for its investigation. This guide covers the theoretical basis for understanding its electronic structure, spectroscopic properties, and potential reactivity, alongside detailed, adaptable experimental protocols for its characterization. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic and catalytic potential of this molecule.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole macrocycle that plays a crucial role in various biological processes, most notably as the core component of heme.[1][2] When complexed with chromium(III), it forms Cr(III) Protoporphyrin IX, a compound with potential applications in cancer research and the development of self-assembled monolayers.[3][4] The chloride salt, this compound, is a stable form of this complex.[4][5] Understanding the fundamental electronic and structural properties of this molecule is paramount for harnessing its potential.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the intricacies of such complex molecules.[6][7] These theoretical approaches can predict and elucidate geometric structures, electronic configurations, spectroscopic signatures, and reaction mechanisms, providing invaluable insights that complement experimental findings. This guide will explore the application of these computational methods to this compound, drawing parallels from closely related and well-studied metalloporphyrins.

Theoretical Framework and Computational Approaches

The theoretical investigation of this compound primarily revolves around understanding the interaction between the Cr(III) central metal ion and the protoporphyrin IX ligand. The Cr(III) ion, with its d³ electronic configuration, typically adopts an octahedral coordination geometry, leading to a quartet ground spin state.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for systems of this size.[7] It provides a good balance between accuracy and computational cost for calculating the electronic structure, optimized geometries, and spectroscopic properties.

-

Functionals: Hybrid functionals, such as B3LYP, are often employed for metalloporphyrins as they have shown reliability in predicting the spin states and electronic properties of similar transition metal complexes.[8]

-

Basis Sets: A combination of basis sets is typically used. For the chromium atom, a basis set that includes effective core potentials, such as LANL2DZ, is common. For the lighter atoms (C, H, N, O, Cl), Pople-style basis sets like 6-31G* or larger are suitable.

Time-Dependent Density Functional Theory (TD-DFT)

To simulate the electronic absorption (UV-Vis) spectra, Time-Dependent DFT (TD-DFT) calculations are the standard approach. These calculations provide information about the energies and intensities of electronic transitions, which correspond to the Soret and Q-bands characteristic of porphyrins.

Predicted Physicochemical Properties

Based on studies of analogous Cr(III) porphyrins and other metalloporphyrins, we can predict the key physicochemical properties of this compound. The following table summarizes the expected quantitative data. It is important to note that these are predicted values and experimental verification is crucial.

| Property | Predicted Value/Range | Computational Method | Reference/Analogy |

| Molecular Formula | C₃₄H₃₂ClCrN₄O₄ | - | [3][4] |

| Molecular Weight | 648.09 g/mol | - | [3][4] |

| Coordination Geometry | Square pyramidal or distorted octahedral | DFT (e.g., B3LYP/LANL2DZ) | Inferred from typical Cr(III) coordination chemistry. |

| Ground Spin State | Quartet (S=3/2) | DFT (e.g., B3LYP/LANL2DZ) | Consistent with a d³ metal center in an octahedral-like field. |

| UV-Vis Soret Band (B-band) | ~420 - 440 nm | TD-DFT | Based on spectra of other Cr(III) porphyrins like [CrIII(TPP)Cl].[3] |

| UV-Vis Q-bands | Two main bands in the 500 - 600 nm region | TD-DFT | Characteristic of metalloporphyrins.[9] |

| EPR g-value | g ≈ 1.98 - 2.01 | DFT (for spin Hamiltonian) | Typical for Cr(III) complexes.[10] |

| Redox Potential (Cr³⁺/Cr²⁺) | Expected to be in the range of -0.5 to -1.0 V vs SCE | DFT with solvent model | Inferred from cyclic voltammetry of other metalloporphyrins like Fe(III)PPIX.[11] |

Experimental Protocols for Characterization

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from literature on similar compounds.

Synthesis of this compound

This protocol is adapted from general methods for the metallation of porphyrins.

-

Dissolution: Dissolve Protoporphyrin IX (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Addition of Metal Salt: Add an excess of a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O) (e.g., 5-10 equivalents).

-

Reflux: Heat the reaction mixture to reflux (typically 150-160 °C) and monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band indicate reaction completion.

-

Isolation: After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and then purify by column chromatography on silica (B1680970) gel or alumina (B75360) using a suitable eluent system (e.g., dichloromethane (B109758)/methanol mixtures).

-

Characterization: Confirm the identity and purity of the product using mass spectrometry, UV-Vis spectroscopy, and elemental analysis.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform, DMF, or methanol) to an absorbance of approximately 1 at the Soret band maximum.

-

Measurement: Record the absorption spectrum over a wavelength range of 300-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of the Soret and Q-band maxima and calculate the corresponding molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Sample Preparation: Prepare a frozen solution of this compound in a glass-forming solvent (e.g., a mixture of DMF and toluene) at a concentration of approximately 1 mM.

-

Measurement: Record the EPR spectrum at a low temperature (e.g., 77 K, liquid nitrogen) using an X-band EPR spectrometer.

-

Data Analysis: Determine the g-values from the spectrum. For a Cr(III) complex, a characteristic signal is expected. The fine structure and hyperfine coupling, if resolved, can provide further information about the electronic environment of the chromium ion.[6][12]

Cyclic Voltammetry (CV)

This protocol is based on the study of iron protoporphyrin IX.[11]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Working Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell: Use a standard three-electrode setup with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).

-

Measurement: Scan the potential over a range that encompasses the expected redox events for the Cr(III)/Cr(II) and ligand-based redox processes.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples.

Visualizing Computational and Experimental Workflows

To aid in the conceptualization of the research process, the following diagrams illustrate key workflows.

Computational workflow for studying this compound.

Experimental workflow for the characterization of the complex.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways involving this compound are not well-documented, its structural similarity to heme suggests potential interactions with heme-binding proteins and enzymes. One key area of interest is its interaction with heme oxygenase (HO), an enzyme responsible for heme degradation. Some metalloporphyrins are known to be inhibitors or inducers of HO. For instance, Co(III) Protoporphyrin IX is a known inducer of HO-1.[2][13] The interaction of the chromium complex with HO could be a target for therapeutic intervention.

References

- 1. EPR spectroscopy of a family of Cr(III) 7M(II) (M = Cd, Zn, Mn, Ni) "wheels": studies of isostructural compounds with different spin ground states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Co(III) Protoporphyrin IX chloride | [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. Ligand control of low-frequency electron paramagnetic resonance linewidth in Cr(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application of Cr(III) Protoporphyrin IX Chloride in Photodynamic Therapy: A Review of the Current Landscape and Protocols for the Related Photosensitizer Protoporphyrin IX

A Note to the Researcher: As of the current scientific literature, there is no established application or documented research on the use of Cr(III) Protoporphyrin IX Chloride as a photosensitizer in photodynamic therapy (PDT). Scientific investigations into chromium porphyrins have primarily focused on their catalytic properties rather than their efficacy in generating reactive oxygen species for therapeutic purposes.

Therefore, this document provides comprehensive Application Notes and Protocols for the closely related and extensively studied photosensitizer, Protoporphyrin IX (PpIX) . PpIX is the photoactive compound that is often generated endogenously within cancer cells for PDT, most commonly through the administration of a precursor molecule, 5-aminolevulinic acid (ALA). The following information is intended to serve as a detailed guide for researchers, scientists, and drug development professionals working in the field of photodynamic therapy with a focus on PpIX-mediated treatments.

Application Notes: 5-Aminolevulinic Acid (ALA) Induced Protoporphyrin IX (PpIX) Photodynamic Therapy

Background: Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit cell death.[1] Protoporphyrin IX (PpIX) is a potent photosensitizer that can be selectively accumulated in tumor cells.[2][3] A common strategy to achieve this selective accumulation is the administration of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[4][5][6]

Mechanism of Action: In many types of cancer cells, the enzymatic conversion of PpIX to heme, catalyzed by ferrochelatase, is less efficient than in normal cells.[4] When exogenous ALA is supplied, it bypasses the rate-limiting step of heme synthesis, leading to an accumulation of PpIX primarily within the mitochondria of cancer cells.[2]

Upon irradiation with light of a suitable wavelength (typically in the red region, around 635 nm), the accumulated PpIX is excited from its ground state to a transient singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state.[7] This triplet state PpIX can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2][7] These ROS can cause irreversible damage to cellular components, including mitochondria, leading to the induction of apoptosis and necrotic cell death in the targeted tumor tissue.[2][7][8]

Key Applications:

-

Oncology: ALA-induced PpIX PDT is used for the treatment of various cancers, including skin cancers (basal cell carcinoma, actinic keratosis), bladder cancer, and brain tumors (glioblastoma).[1][3][4][6]

-

Fluorescence-Guided Surgery: The fluorescence of PpIX is also utilized for the photodynamic diagnosis (PDD) of tumors, enabling surgeons to visualize and more completely resect malignant tissue.[3][6]

-

Antimicrobial PDT: This modality is also being explored for the eradication of pathogenic bacteria.

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative studies on PpIX-mediated photodynamic therapy.

| Parameter | Value | Cell Line/Model | Reference |

| ALA Concentration | 1 mM | Murine Leukemia Cells | --INVALID-LINK-- |

| Incubation Time | 4 hours | Murine Leukemia Cells | --INVALID-LINK-- |

| Light Source | Fluorescent Light | Murine Leukemia Cells | --INVALID-LINK-- |

| H₂O₂ Concentration (in vitro) | 1.5 mM | In vitro chemical reaction | --INVALID-LINK-- |

| PpIX Concentration (in vitro) | 24 µM | In vitro chemical reaction | --INVALID-LINK-- |

Table 1: In Vitro Experimental Parameters for ALA-PDT and PpIX Reactions.

| Treatment Group | Complete Response Rate | Tumor Type | Reference |

| ALA-PDT (single treatment) | 90% | Basal Cell Carcinoma | --INVALID-LINK-- |

| Topical ALA-PDT (single exposure to light) | ~79% | Superficial Basal Cell Carcinoma | --INVALID-LINK-- |

Table 2: Clinical Efficacy of ALA-Induced PpIX PDT.

Experimental Protocols

Protocol 1: In Vitro ALA-Induced PpIX-PDT for Cancer Cell Lines

Objective: To assess the cytotoxic effect of ALA-induced PpIX-PDT on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-aminolevulinic acid (ALA) hydrochloride

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

-

Light source with a specific wavelength for PpIX excitation (e.g., 635 nm LED array)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

ALA Incubation: Prepare a stock solution of ALA in serum-free medium. Remove the culture medium from the wells and add fresh medium containing the desired concentration of ALA (e.g., 0.1, 0.5, 1, 2 mM). Include control wells with medium only. Incubate for 4 hours at 37°C in the dark.

-

Washing: After incubation, remove the ALA-containing medium and wash the cells twice with PBS to remove any extracellular ALA and PpIX.

-

Irradiation: Add fresh complete culture medium to each well. Irradiate the designated wells with a light source at a specific wavelength (e.g., 635 nm) and light dose (e.g., 1-20 J/cm²). Keep a set of non-irradiated control plates (dark toxicity control).

-

Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

-

Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect the generation of intracellular ROS following ALA-PpIX PDT.

Materials:

-

Cells treated as in Protocol 1 (steps 1-4)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

PDT Treatment: Perform ALA incubation and irradiation on cells cultured in appropriate vessels (e.g., 6-well plates or chamber slides).

-

Probe Loading: After irradiation, wash the cells with PBS and then incubate them with a medium containing DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Analysis:

-

Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with appropriate excitation and emission filters (e.g., 488 nm excitation, 525 nm emission).

-

Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope to visualize the green fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA.

-

-

Data Interpretation: An increase in fluorescence intensity in the PDT-treated cells compared to the control groups indicates an increase in intracellular ROS production.

Visualizations

Signaling Pathway of ALA-Induced PpIX Photodynamic Therapy

Caption: Mechanism of ALA-induced PpIX photodynamic therapy.

Experimental Workflow for In Vitro PDT Efficacy Testing

Caption: Workflow for in vitro ALA-PDT cytotoxicity assessment.

References

- 1. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride in Organic Synthesis: A Review of Current Literature

The predominant characterization of Cr(III) Protoporphyrin IX Chloride in scientific and commercial literature is as a biochemical reagent.[1][2] It is often cited as a biological precursor used in cancer research and in the development of self-assembled monolayers.[3][4]

One source describes this compound as a potential sulfonylation reagent for organic synthesis and drug discovery; however, this mention is not substantiated with specific reaction examples, quantitative data, or detailed experimental procedures.[1] A study focused on the oxidative stability of biodiesel did investigate the influence of Cr(III) ions with Protoporphyrin IX, concluding that the Cr(III) transition metal ion demonstrated low catalytic activity in the context of biodiesel oxidation.

Given the limited specific data on its catalytic applications, it is not possible to provide detailed experimental protocols, quantitative data tables, or diagrams of catalytic cycles for this compound at this time.

General Context: Metalloporphyrins in Catalysis

To provide a broader context for researchers, it is worth noting that other metalloporphyrin complexes are potent catalysts for a wide array of organic transformations. These include:

-

Oxidation Reactions: Iron (Fe), Manganese (Mn), and Ruthenium (Ru) porphyrins are well-known catalysts for the epoxidation of olefins, hydroxylation of alkanes, and oxidation of alcohols. They often serve as mimics of Cytochrome P450 enzymes.

-

C-H Activation: Palladium (Pd), Rhodium (Rh), and Iridium (Ir) porphyrins have been investigated for their ability to catalyze the functionalization of carbon-hydrogen bonds, a key strategy in modern organic synthesis.

-

Cycloaddition Reactions: The porphyrin macrocycle itself can participate in cycloaddition reactions, and the central metal can influence the reactivity and selectivity of these transformations.

A hypothetical workflow for investigating the catalytic activity of a new metalloporphyrin, such as this compound, is presented below. This is a general guide and not based on specific published results for this compound.

References

Application Notes and Protocols: Measuring Heme Oxygenase Inhibition by Cr(III) Protoporphyrin IX Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental setup to measure the inhibitory effects of Chromium (III) Protoporphyrin IX Chloride on heme oxygenase-1 (HO-1) activity. The protocols are designed for researchers in pharmacology, biochemistry, and drug development who are investigating novel inhibitors of this critical enzyme.

Heme oxygenase-1 (HO-1) is a vital enzyme that catalyzes the rate-limiting step in the degradation of heme, producing biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2][3] This process is crucial for iron homeostasis and cellular protection against oxidative stress. Consequently, inhibitors of HO-1 are valuable tools for studying its physiological roles and hold therapeutic potential in various diseases, including certain cancers where HO-1 is overexpressed.[4][5][6]

Cr(III) Protoporphyrin IX Chloride is a metalloporphyrin structurally related to the natural substrate of HO-1, heme.[7][8][9][10] Metalloporphyrins containing different metal ions in place of iron are known to act as competitive inhibitors of heme oxygenase.[4] This document outlines the protocols to determine the inhibitory potency of this compound on HO-1.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments. Table 1 provides the specifications of the inhibitor, while Table 2 is designed to be populated with experimental results, with comparative data for a known inhibitor, Zinc Protoporphyrin IX (ZnPP).

Table 1: Inhibitor Specifications

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 41628-83-5 | C₃₄H₃₂ClCrN₄O₄ | 648.09 |

Table 2: Heme Oxygenase-1 Inhibition Data

| Inhibitor | IC₅₀ (µM) | Inhibition Type | Ki (µM) |

| This compound | To be determined | To be determined | To be determined |

| Zinc Protoporphyrin IX (ZnPP) | ~2-10 | Competitive | Variable |

Note: IC₅₀ and Ki values are dependent on specific experimental conditions (e.g., substrate concentration).

Experimental Protocols

Preparation of Reagents

a. HO-1 Enzyme Source: Purified recombinant human or rat HO-1 is the preferred enzyme source for kinetic studies. Alternatively, microsomal fractions from the spleen or liver of rats treated with an HO-1 inducer (e.g., cobalt protoporphyrin) can be used.[11][12]

b. Biliverdin Reductase Source: A source of biliverdin reductase is necessary to convert biliverdin to bilirubin (B190676) for spectrophotometric quantification. This can be prepared as a cytosolic fraction from rat liver.[13][14]

c. Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

d. Substrate Solution: Prepare a stock solution of hemin (B1673052) (the substrate) in DMSO. The final concentration in the assay will typically be in the low micromolar range (e.g., 10-20 µM).

e. Cofactor Solution: A solution containing NADPH is required for the reaction. A typical final concentration is 0.5-1 mM.[12][13] To regenerate NADPH during the assay, a system consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase can be included.[14]

f. Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to determine the dose-response curve.

g. Stop Solution: Chloroform (B151607) is used to terminate the reaction and extract the bilirubin product.[13]

Heme Oxygenase-1 Activity Assay

This assay measures the enzymatic activity of HO-1 by quantifying the formation of bilirubin.[14]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, HO-1 enzyme source, biliverdin reductase source, and hemin substrate.

-

Initiation of Reaction: Start the reaction by adding the NADPH solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in the dark to prevent photodegradation of porphyrins and bilirubin.[13]

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold chloroform and vortexing vigorously.[13]

-

Extraction: Centrifuge the tubes to separate the aqueous and organic phases.

-

Measurement: Carefully collect the lower chloroform phase, which contains the extracted bilirubin. Measure the absorbance of the chloroform extract at 464 nm.[13][14]

-

Calculation: Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε₄₆₄ = 60 mM⁻¹ cm⁻¹).[13] One unit of HO-1 activity is typically defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.

HO-1 Inhibition Assay with this compound

This protocol is used to determine the IC₅₀ value of this compound.

-

Pre-incubation with Inhibitor: Prepare reaction mixtures as described in the activity assay. Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the respective tubes. A known inhibitor like ZnPP should be run in parallel as a positive control.[15]

-

Initiation and Incubation: Initiate the reaction by adding NADPH and incubate as described previously.

-

Termination, Extraction, and Measurement: Follow the same steps for terminating the reaction, extracting the bilirubin, and measuring the absorbance as in the activity assay.

-

Data Analysis:

-

Calculate the percentage of HO-1 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of HO-1 activity, by fitting the data to a sigmoidal dose-response curve.[13]

-

Visualizations

References

- 1. A simple and highly sensitive method of measuring heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice | springermedizin.de [springermedizin.de]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. scbt.com [scbt.com]

- 9. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 10. calpaclab.com [calpaclab.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride in Protein-Porphyrin Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cr(III) Protoporphyrin IX Chloride is a metalloporphyrin complex that serves as a valuable tool for investigating protein-porphyrin interactions. Its structural similarity to heme, the iron-containing protoporphyrin IX, allows it to interact with heme-binding proteins. However, the substitution of iron with chromium(III) imparts unique chemical properties, rendering it a stable and often inhibitory analog. These characteristics make this compound particularly useful in elucidating the structure, function, and regulation of heme-dependent proteins and pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in protein interaction studies, with a focus on its role as a Heme Oxygenase (HO) inhibitor and its impact on the Nrf2 signaling pathway.

Mechanism of Action: Inhibition of Heme Oxygenase and Modulation of the Nrf2 Signaling Pathway

This compound is recognized as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1] HO enzymes (inducible HO-1 and constitutive HO-2) are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. By binding to the active site of HO, this compound prevents the breakdown of heme, leading to a range of downstream cellular effects.

One of the most significant consequences of HO-1 inhibition is the modulation of the Keap1-Nrf2-ARE signaling pathway. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] The transcriptional repressor Bach1 also binds to the same Antioxidant Response Element (ARE) sites in the promoter regions of Nrf2 target genes, including the gene for HO-1 (HMOX1), thereby repressing their transcription.[4][5]

Upon exposure to electrophiles or oxidative stress, or through the action of molecules like certain metalloporphyrins, this repression is lifted. While heme itself can induce the degradation of Bach1, inhibitory metalloporphyrins can also influence this pathway.[6][7][8] The removal of the Bach1 repressor allows for the binding of Nrf2 to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.[4][5][9] While this compound is an inhibitor of HO-1 activity, other metalloporphyrins like Co(III) Protoporphyrin IX chloride have been shown to induce HO-1 expression by promoting the degradation of Bach1, leading to Nrf2 binding.[10] The precise effect of this compound on Bach1 stability requires further specific investigation, but its role as an HO-1 inhibitor makes it a critical tool for studying the functional consequences of this pathway.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of chromium porphyrins and other relevant metalloporphyrins with proteins. Direct quantitative binding data for this compound is limited in the literature; therefore, data for structurally similar compounds are provided for reference.

Table 1: Heme Oxygenase Inhibition by Metalloporphyrins

| Metalloporphyrin | IC50 (µM) | Tissue Source | Reference |

| Chromium Deuteroporphyrin (CrDP) | 0.6 - 1.3 | Rat Brain, Liver, Spleen | [1] |

| Tin Mesoporphyrin (SnMP) | Not specified (Potent inhibitor) | Rat Spleen (microsomes) | [11][12] |

| Zinc Deuteroporphyrin (ZnDP) | 11.0 - 13.5 | Rat Brain, Liver, Spleen | [1] |

Table 2: Binding Affinities of Metalloporphyrins to Serum Albumin

| Metalloporphyrin/Ligand | Protein | Binding Constant (Kb) (M-1) | Method | Reference |

| Cr(5Cl-phen)33+ | Bovine Serum Albumin (BSA) | (3.33 ± 0.08) x 105 | Fluorescence Spectroscopy | [13] |

| Cr(5Me-phen)33+ | Bovine Serum Albumin (BSA) | (5.92 ± 0.08) x 105 | Fluorescence Spectroscopy | [13] |

| Cr(5Ph-phen)33+ | Bovine Serum Albumin (BSA) | (1.64 ± 0.05) x 105 | Fluorescence Spectroscopy | [13] |

| Protoporphyrin IX (PpIX) | Human Serum Albumin (HSA) | 1.68 x 105 (λex = 280 nm) | Fluorescence Spectroscopy | [14][15] |

| Protoporphyrin IX (PpIX) | Human Serum Albumin (HSA) | 2.30 x 105 (λex = 295 nm) | Fluorescence Spectroscopy | [14][15] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

Objective: To prepare a stock solution of this compound suitable for use in aqueous buffers for protein interaction studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Stock Solution Preparation: Due to the hydrophobic nature of porphyrins, a concentrated stock solution is typically prepared in an organic solvent. Weigh out a precise amount of this compound powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.

-

Working Solution Preparation:

-

For many experiments, the final concentration of DMSO should be kept low (typically <1%) to avoid effects on protein structure and function.

-

Dilute the DMSO stock solution of this compound into the desired aqueous experimental buffer to achieve the final working concentration.

-

Add the porphyrin stock solution to the buffer dropwise while vortexing to prevent precipitation.

-

-

Solubility and Aggregation Check: Porphyrins have a tendency to aggregate in aqueous solutions.

-

After preparing the working solution, centrifuge it at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any aggregates.

-

Carefully collect the supernatant for use in your experiments.

-

The concentration of the final working solution should be verified spectrophotometrically by measuring its absorbance at the Soret peak (around 400-420 nm) and using the appropriate molar extinction coefficient if available.

-

Protocol 2: Heme Oxygenase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of Heme Oxygenase-1 (HO-1). This protocol is adapted from commercially available HO-1 ELISA kits.

Materials:

-

Recombinant human or rat HO-1

-

Hemin (B1673052) (substrate)

-

NADPH

-

Biliverdin Reductase

-

Bilirubin (B190676) standard

-

This compound working solutions at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~450 nm

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM MgCl2)

Procedure:

-

Prepare Reagents:

-

Prepare a solution of hemin in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted in buffer).

-

Prepare a solution of NADPH in reaction buffer.

-

Prepare a standard curve of bilirubin in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

HO-1 enzyme

-

Biliverdin Reductase

-

A specific concentration of this compound or vehicle control (buffer with the same percentage of DMSO).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add hemin and NADPH to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

The product of the coupled reaction, bilirubin, can be measured by its absorbance at approximately 450 nm.

-

Stop the reaction if necessary (e.g., by adding a stop solution provided in a kit or by other means such as acidification).

-

Read the absorbance of each well at 450 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the bilirubin standard curve to determine the concentration of bilirubin produced in each well.

-

Calculate the percentage of HO-1 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 3: Fluorescence Quenching Assay for Protein Binding

Objective: To study the binding of this compound to a target protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

-

Target protein with intrinsic tryptophan fluorescence (e.g., serum albumin, or a specific heme-binding protein)

-

This compound working solutions

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

Binding buffer (e.g., PBS, pH 7.4)

Procedure:

-

Determine Optimal Excitation and Emission Wavelengths:

-

Record the fluorescence emission spectrum of a solution of the target protein in the binding buffer. Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan).

-

Identify the wavelength of maximum fluorescence emission.

-

-

Titration Experiment:

-

Place a known concentration of the target protein in a quartz cuvette.

-

Set the fluorometer to the determined excitation and emission wavelengths.

-

Record the initial fluorescence intensity (F0).

-